2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid
Overview
Description
2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid, also known as CPPene, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. CPPene belongs to the family of pyrrolidine carboxylic acids and is a potent inhibitor of a particular enzyme called protein kinase C (PKC).
Mechanism of Action
2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid acts as a potent inhibitor of PKC, which is a family of enzymes that play a crucial role in cell signaling pathways. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects in different disease models. In cancer, 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has been found to induce apoptosis and inhibit tumor angiogenesis. In Alzheimer's disease, 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has been shown to reduce beta-amyloid plaques and improve cognitive function. In stroke models, 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has been found to have neuroprotective effects and reduce infarct size.
Advantages and Limitations for Lab Experiments
2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments, including its potency and selectivity for PKC inhibition. However, 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid research, including exploring its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to optimize the synthesis and formulation of 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid for improved solubility and bioavailability. Finally, the development of 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid analogs with improved pharmacological properties may also be a promising avenue for future research.
Scientific Research Applications
2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and stroke. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing tumor angiogenesis. In Alzheimer's disease, 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has been found to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, 2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid has been shown to have neuroprotective effects in stroke models.
properties
IUPAC Name |
2-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16-15(17(20)21)10-11-18(16)12-6-8-14(9-7-12)22-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQMCSVUDSUKTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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